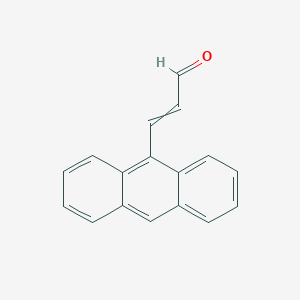

3-(9-Anthryl)acrylaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-anthracen-9-ylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHDGEXLFCDTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308442 | |

| Record name | 3-(9-Anthracenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38982-12-6 | |

| Record name | 3-(9-Anthracenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38982-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(9-Anthracenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Polycyclic Aromatic Hydrocarbons in Advanced Organic Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a major class of organic compounds composed of two or more fused aromatic rings. rsc.orgnih.gov These molecules can be classified as alternant PAHs, which contain only six-carbon benzene (B151609) rings, or non-alternant PAHs, which also include rings with a different number of carbon atoms. nih.gov The structure of PAHs, with their dense π-electrons, makes them relatively resistant to nucleophilic attack. nih.gov

PAHs are significant in various scientific fields due to their unique optical and electrochemical properties, which are tunable and useful in materials science. rsc.org They are key components in the development of organic semiconductors for applications like organic field-effect transistors, light-emitting diodes, and solar cells. rsc.orgrsc.org The ongoing development in the field of PAHs is a synergistic effort involving advanced organic synthesis, spectroscopy, theoretical chemistry, supramolecular chemistry, and electronic engineering. mdpi.com Understanding the inherent reactivity of PAHs is crucial for the rational design of new organic materials. rsc.org

The Significance of Anthracene and Its Derivatives in Material and Synthetic Sciences

Anthracene (B1667546), a polycyclic aromatic hydrocarbon with three linearly fused benzene (B151609) rings, is a cornerstone in the development of modern organic materials and synthetic strategies. nih.govfrontiersin.org Its extended aromatic and conjugated π-system endows it with notable photochemical and photophysical properties, making it a subject of extensive research. nih.gov

In Material Science:

Anthracene and its derivatives are highly valued for their applications in organic electronics. frontiersin.org Their high charge carrier stability and mobility make them ideal for use in: frontiersin.org

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives serve as efficient emissive materials, enhancing the brightness and color purity of displays and lighting. frontiersin.org

Organic Field-Effect Transistors (OFETs): Their structural and electronic properties are beneficial for the development of these essential components of organic circuits. nih.gov

Furthermore, the anthracene chromophore is integral to the fields of thermochromic and photochromic chemistry. rroij.com The ability of anthracene derivatives to undergo photodimerization is exploited in the design of optical, electronic, and magnetic switches. mdpi.com Their strong fluorescence and chemical stability have also led to their widespread use in the development of fluorescent chemosensors. rroij.com

In Synthetic Chemistry:

Anthracene serves as a versatile building block for the creation of more complex molecules. frontiersin.org The development of new synthetic methods is a continuous area of research, with notable strategies including: nih.gov

Friedel–Crafts reactions

The Elbs reaction

Aromatic cyclodehydration

Metal-catalyzed reactions with alkynes

These methods allow for the synthesis of structurally diverse and highly functionalized anthracene derivatives, expanding their applicability across various scientific domains. frontiersin.org The ability to modify the anthracene ring, particularly at the 9 and 10 positions, allows for the fine-tuning of properties such as fluorescence quantum yield and lipophilicity, which is useful for creating probes for biological systems. mdpi.com

Overview of 3 9 Anthryl Acrylaldehyde As a Versatile Building Block and Photoactive Chromophore

Established Synthetic Pathways for this compound

The creation of this compound is primarily achieved through condensation reactions, which form the crucial carbon-carbon bond linking the anthracene and acrylaldehyde moieties.

A primary route to this compound involves the condensation of an appropriate anthracene derivative with a suitable acrylaldehyde precursor. cymitquimica.com A common starting material is 9-anthraldehyde (B167246). This can be achieved through various synthetic strategies, including the Vilsmeier-Haack reaction on anthracene. researchgate.net The aldehyde group of 9-anthraldehyde can then react with a compound providing the remaining two carbons and the aldehyde functionality of the acrylaldehyde unit.

One straightforward example is the aldol (B89426) condensation. In this type of reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which then undergoes dehydration to yield a conjugated enone. sigmaaldrich.com While the direct condensation with acetaldehyde (B116499) can be challenging, related methodologies provide a viable pathway.

The Knoevenagel condensation is a versatile and widely used method for carbon-carbon bond formation and is particularly effective in synthesizing compounds like this compound. wikipedia.org This reaction is a modification of the aldol condensation and involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a basic catalyst, often a weak amine. wikipedia.org The reaction proceeds through nucleophilic addition followed by a dehydration reaction, resulting in an α,β-unsaturated product. wikipedia.org

Various catalysts and reaction conditions have been explored to optimize the Knoevenagel condensation, including the use of ionic liquids, solid-phase synthesis, and microwave irradiation to enhance reaction rates and yields. researchgate.net For instance, the reaction of 9-anthraldehyde with Meldrum's acid in pyridine (B92270) has been shown to proceed smoothly to form the corresponding condensation product in high yield. bham.ac.uk This intermediate can then be further transformed to yield the desired acrylaldehyde derivative.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Aldol Condensation | 9-Anthraldehyde, Acetaldehyde | Base (e.g., NaOH, KOH) | 3-(9-Anthryl)-3-hydroxypropanal (intermediate) |

| Knoevenagel Condensation | 9-Anthraldehyde, Malonic Acid derivative (e.g., Meldrum's acid) | Weak base (e.g., piperidine, pyridine) | Intermediate for conversion to this compound |

Condensation Reactions Utilizing Anthracene Derivatives and Acrylaldehyde Precursors

Multi-Step Synthetic Strategies for Anthracene-Propenal and Related Structures

The synthesis of this compound and its analogs can be achieved through multi-step strategies that offer greater control over the final structure. lumenlearning.comyoutube.com One such approach involves a five-step process starting from an aldehyde. bham.ac.uk This sequence includes a Knoevenagel condensation, reduction of the resulting olefin, decarboxylation, reduction of the carboxylic acid, and finally, oxidation of the alcohol to the target aldehyde. bham.ac.uk

For example, a reported four-step synthesis of 3-(anthracen-9-yl)propan-1-ol was accomplished on a significant scale, which upon oxidation, would yield the corresponding aldehyde. bham.ac.uk Such multi-step syntheses are crucial for creating a variety of substituted anthracene-propenal derivatives, allowing for the introduction of different functional groups and the extension of the π-conjugated system. rsc.org

Approaches to Derivatization and Functionalization of the Anthracene-Acrylaldehyde Scaffold

The this compound scaffold provides two main sites for chemical modification: the anthracene ring system and the acrylaldehyde functional group. researchgate.net These modifications are key to tuning the compound's electronic and optical properties for various applications.

The anthracene core can be functionalized to alter the electronic properties of the entire molecule. wikipedia.orgresearchgate.net One common strategy is the introduction of substituents at various positions on the anthracene ring. For instance, bromination of (E)-3-(9-anthryl)acrylates can be performed to yield (E)-3[10-{9-bromoanthryl}]acrylates. researchgate.net These brominated derivatives can then participate in Suzuki cross-coupling reactions with arylboronic acids to create π-extended systems. researchgate.net The introduction of different aryl groups allows for the fine-tuning of the molecule's absorption and emission characteristics. acs.org

| Modification | Reagents | Purpose |

| Bromination | Bromine | Introduction of a reactive handle for further functionalization. researchgate.net |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Extension of the π-conjugated system to tune optical properties. researchgate.net |

The acrylaldehyde portion of the molecule is a versatile functional group that can undergo a variety of chemical transformations. researchgate.netchemicalbook.com The conjugated system makes the β-carbon susceptible to nucleophilic attack in Michael additions. sigmaaldrich.com The aldehyde group itself can be oxidized to a carboxylic acid or reduced to an alcohol.

Furthermore, the aldehyde can react with various nucleophiles. For example, it can undergo condensation reactions with compounds containing active methylene groups to extend the conjugated system. A study demonstrated the reaction of 3-(9-anthryl)acrolein with 4'-dimethylaminoacetophenone (B1293656) in ethanol (B145695) with a sodium hydroxide (B78521) catalyst to produce a longer, more conjugated system. rsc.org This type of reaction is valuable for synthesizing molecules with enhanced nonlinear optical properties. rsc.org The reactivity of the propenal group also allows for its participation in polymerization processes and nucleophilic additions, making it a valuable building block in the synthesis of new functional materials. cymitquimica.com

Electronic Absorption and Emission Characteristics

The interaction of this compound with light reveals crucial information about its electronic structure and behavior. Spectroscopic techniques are pivotal in elucidating these characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. tanta.edu.egbspublications.net When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. bspublications.netmatanginicollege.ac.in The absorption of this radiation is restricted to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. tanta.edu.egshu.ac.uk

In organic molecules, the most common electronic transitions are n → π* and π → π. matanginicollege.ac.inshu.ac.uk These transitions involve the excitation of non-bonding (n) or pi (π) electrons to an anti-bonding pi (π) orbital. bspublications.net The energy required for these transitions falls within the experimentally convenient range of 200-700 nm. matanginicollege.ac.inshu.ac.uk The conjugation of chromophores, as seen in the structure of this compound with its anthracene and acrylaldehyde moieties, leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic shift (an increase in absorption intensity). msu.edu This is because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bspublications.net

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to the electronic transitions within its constituent chromophores. Studies on similar anthracene derivatives show distinct absorption peaks. For instance, related compounds exhibit significant absorption, which can be influenced by the solvent polarity. rsc.org The absorption spectrum of this compound is a composite of the absorptions of the anthracene and acrylaldehyde groups, and typically does not show additional bands that would indicate strong ground-state electronic mixing between these two parts. core.ac.uk

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| n → π | 200 - 700 | 10 - 100 |

| π → π | 200 - 700 | 1000 - 10,000 |

| n → σ | 150 - 250 | Low |

| σ → σ | < 200 | High |

Fluorescence Spectroscopy and Quantum Yield Analysis of Anthryl Chromophores

Fluorescence spectroscopy is a powerful tool for investigating the emission properties of molecules like this compound. The anthryl chromophore is well-known for its fluorescent properties. nih.gov Fluorescence quantum yield, defined as the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the fluorescence process. jasco-global.comresearchgate.net

The measurement of fluorescence quantum yield can be performed using either an absolute method, which involves an integrating sphere to capture all emitted fluorescence, or a relative method, which compares the fluorescence intensity of the sample to a standard with a known quantum yield. jasco-global.com For example, the fluorescence quantum yield of 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) has been measured to be 0.97. bjraylight.com

In bichromophoric systems like 9-anthryl-substituted oligothiophenes, dual fluorescence can be observed, which is explained by intramolecular torsional motion between the two molecular subunits. core.ac.uk The fluorescence of such systems can be highly dependent on temperature and the surrounding environment. core.ac.uk The fluorescence of this compound is influenced by the anthracene moiety, which is a known fluorophore. The emission spectra of related anthryl derivatives can be influenced by factors such as the formation of Schiff bases, which can lead to fluorescence enhancement. researchgate.net

Excited-State Dynamics and Time-Resolved Photophysical Studies

The events that occur after a molecule absorbs light are collectively known as excited-state dynamics. Time-resolved spectroscopy techniques, such as femtosecond transient absorption, are employed to study these ultrafast processes. nih.govd-nb.info These studies provide insights into phenomena like excited-state proton transfer (ESPT), intramolecular charge transfer (ICT), and intersystem crossing. researchgate.netstfc.ac.uk

Upon photoexcitation, a molecule like this compound is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state (S0) via radiative (fluorescence) or non-radiative pathways. Non-radiative decay can involve internal conversion or intersystem crossing to a triplet state (T1). The study of related anthracene derivatives has shown that the relaxation process can involve a transition from a local excited state to a charge transfer state. rsc.org

In some systems, the excited-state dynamics are complex, involving multiple decay components with different time constants. d-nb.info For instance, in rhenium(I) complexes with anthryl-substituted terpyridines, the excited-state dynamics involve the population of both metal-to-ligand charge transfer (¹MLCT) and anthracene-localized (¹An) excited states, followed by energy transfer processes. nih.gov These dynamics are crucial for understanding the photophysical properties and potential applications of these molecules in areas like photocatalysis. researchgate.net

Luminescence Quenching Mechanisms and Intramolecular/Intermolecular Energy Transfer Phenomena

Luminescence quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.orgedinst.com This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisional quenching. wikipedia.org Quenching can be either dynamic (collisional) or static. edinst.comnih.gov

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. edinst.com This process is diffusion-dependent and affects the excited-state lifetime. edinst.com Mechanisms for dynamic quenching include Förster resonance energy transfer (FRET) and Dexter electron transfer. wikipedia.org FRET is a long-range dipole-dipole interaction, while Dexter transfer is a short-range process requiring wave-function overlap. wikipedia.org

Static quenching happens when the fluorophore forms a non-fluorescent complex with the quencher in the ground state. edinst.com This reduces the number of fluorophores available for excitation and does not affect the excited-state lifetime of the uncomplexed fluorophores. edinst.com

Energy transfer can be either intramolecular or intermolecular. rsc.orglibretexts.orgIntramolecular energy transfer occurs within the same molecule, often between two different chromophoric units. dlut.edu.cn In bichromophoric systems containing anthracene, intramolecular energy transfer from the anthracene moiety to another part of the molecule has been observed. core.ac.uk

Intermolecular energy transfer occurs between two separate molecules, a donor and an acceptor. aps.org The rate and efficiency of intermolecular energy transfer are dependent on factors such as the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. wikipedia.org The presence of a medium can significantly affect the rate of intermolecular energy transfer. aps.org

Advanced Structural Elucidation Techniques for Crystalline and Molecular States

Determining the precise three-dimensional arrangement of atoms in a molecule is crucial for understanding its properties and reactivity. X-ray crystallography is the definitive method for this purpose in the solid state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.organton-paar.com The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.govlibretexts.org This pattern arises from the interaction of the X-rays with the periodic arrangement of electrons within the crystal lattice. libretexts.org

The basic steps in X-ray crystallography include:

Crystal Growth: Obtaining a high-quality single crystal of the compound is often the most challenging step. wikipedia.org

Data Collection: The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated. nih.gov

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group symmetry. anton-paar.comnih.gov Mathematical methods are then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined. nih.gov This initial model is then refined to achieve the best fit with the experimental data. wikipedia.org

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Molecular Confirmation and Functional Group Analysis

The molecular structure and the presence of key functional groups in this compound are definitively confirmed through the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide detailed insights into the chemical environment of individual atoms and the vibrational modes of chemical bonds, respectively, serving as crucial tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of this compound. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons and carbon atoms, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.

In a study synthesizing a series of anthracene derivatives, the ¹H NMR spectrum of a related compound, (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one, was analyzed in DMSO-d6. nih.gov While not the exact compound, this analysis of a molecule also containing the anthryl and acrylaldehyde-like moieties provides valuable comparative data. For instance, the protons of the anthracene core typically appear in the aromatic region of the spectrum. The aldehydic proton of this compound is expected to resonate at a characteristically downfield position due to the electron-withdrawing nature of the carbonyl group. The vinyl protons of the acrylaldehyde moiety would exhibit distinct chemical shifts and a coupling constant indicative of their trans or cis relationship.

A ¹H NMR spectrum of a compound containing an indole (B1671886) and 3-(9-anthryl)acrolein showed complex multiplets in the aromatic region between δ 7.25 and 7.84 ppm, which can be attributed to the protons of the anthracene and indole rings. rsc.org

The following tables present hypothetical ¹H and ¹³C NMR data for this compound based on established principles of NMR spectroscopy and data from structurally similar compounds.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.50 - 10.00 | d | ~7.5 |

| Anthryl-H10 | 8.40 - 8.60 | s | - |

| Anthryl-H (aromatic) | 7.40 - 8.20 | m | - |

| Vinylic-H (α to CHO) | 6.50 - 6.80 | dd | ~15.0, ~7.5 |

| Vinylic-H (β to CHO) | 7.20 - 7.50 | d | ~15.0 |

Note: This is a representative table. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl-C | 190.0 - 195.0 |

| Anthryl-C (quaternary) | 130.0 - 135.0 |

| Anthryl-C (aromatic) | 125.0 - 130.0 |

| Vinylic-C (β to CHO) | 140.0 - 145.0 |

| Vinylic-C (α to CHO) | 128.0 - 133.0 |

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the most prominent absorption bands are expected for the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

The IR spectrum would clearly show a strong absorption peak corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. The C=C stretching vibrations of the aromatic anthracene ring and the vinylic double bond would appear in the 1500-1650 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the aromatic and vinylic protons would be observed around 3000-3100 cm⁻¹, while the aldehydic C-H stretch would present two weaker bands in the 2700-2900 cm⁻¹ range. Research on related anthracene derivatives has utilized FT-IR spectroscopy to confirm the presence of these characteristic functional groups. chinesechemsoc.org

Interactive Data Table: Key IR Absorptions for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1715 | Strong |

| C=C Stretch (Aromatic & Vinylic) | 1500 - 1650 | Medium to Strong |

| C-H Stretch (Aromatic & Vinylic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aldehyde) | 2700 - 2900 | Weak (two bands) |

Note: This is a representative table. Actual absorption frequencies may vary.

The combined analysis of NMR and IR spectroscopic data provides a comprehensive and unambiguous confirmation of the molecular structure of this compound, verifying the integrity of the anthracene core, the acrylaldehyde side chain, and the specific connectivity of all atoms within the molecule.

Mechanistic Elucidation of Chemical Reactivity

Investigating Reaction Pathways and Intermediate Formation

The reactivity of 3-(9-Anthryl)acrylaldehyde has been explored in various catalytic systems that highlight its potential for complex molecular constructions. For instance, its use as a reactant in a one-pot, three-component reaction with malononitrile (B47326) and 4-hydroxycoumarin, catalyzed by a ZIF-8@SO3H-GO composite, demonstrates its capacity to form valuable pyranyl heterocycles. rsc.org In this process, the large molecular size of this compound proved advantageous for the catalyst, which features mesopores that facilitate the diffusion of bulky molecules. rsc.org However, when using catalysts with smaller micropores, such as ZIF-8 alone, a significant decrease in conversion (37%) was observed, alongside the formation of byproducts resulting from self-condensation reactions. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the electronic properties that drive its reactivity. The molecule possesses a significant dipole moment and its frontier molecular orbitals (HOMO and LUMO) show distinct localization. The HOMO is typically centered on the electron-rich anthracene (B1667546) ring, while the LUMO is distributed over the electron-deficient acrylaldehyde fragment. This separation underpins the molecule's behavior in different reaction types. For example, in reactions involving electrophiles, the anthracene ring is the likely site of attack, whereas nucleophiles will preferentially target the acrylaldehyde group.

Furthermore, studies on related anthracene derivatives show that the electronic nature of the substituent at the 9-position is critical. acs.org The acrylaldehyde group acts as an electron-withdrawing group through resonance, which can influence the π-density of the anthracene core and, consequently, its participation in intermolecular interactions and reactions. acs.org

Cycloaddition Reactions of the Anthracene Moiety

The central anthracene core of this compound is an active participant in cycloaddition reactions, a hallmark of polycyclic aromatic hydrocarbons. These reactions provide a powerful method for constructing complex, three-dimensional architectures from the planar aromatic system.

The anthracene moiety serves as a diene in Diels-Alder reactions, reacting with various dienophiles across its central 9,10-positions. vulcanchem.comlookchem.com This [4+2] cycloaddition is a thermally reversible process, allowing the anthracene group to be used as a temporary protecting group for a reactive dienophile. ru.nl The reaction of 9-substituted anthracenes with dienophiles can lead to the formation of complex tetracyclic adducts. researchgate.net

Studies on the closely related (E)-3-(9-anthryl)acrylates demonstrate successful Diels-Alder reactions with electron-poor dienophiles. figshare.com These reactions can be performed under various conditions, including solventless environments, to yield the corresponding cycloadducts. figshare.com The regioselectivity of these reactions is a key aspect, with computational studies on 9-substituted anthracenes predicting the preferred regioisomer in the majority of cases. researchgate.net For many 9-substituted anthracenes, the reaction favors the formation of the ortho regioisomer. researchgate.net

The reaction conditions and outcomes for representative Diels-Alder reactions involving anthracene derivatives are summarized below.

| Anthracene Derivative | Dienophile | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 9-Anthraldehyde (B167246) | Benzenediazonium-2-carboxylate | - | Formation of complex molecular structures. | lookchem.com |

| (E)-3-(9-anthryl)acrylates | Electron-poor dienophiles | Solventless | Successful formation of Diels-Alder adducts. | figshare.com |

| Anthrone (B1665570) (with amine catalyst) | N-methylmaleimide (NMM) | 25°C, various solvents | Rapid cycloadduct formation. | researchgate.net |

| (9-anthryl)methyl methyl fumarate | - (Intramolecular) | Irradiation (benzene solution) | Intramolecular [4+2]-cycloaddition. | researchgate.net |

Upon exposure to ultraviolet or visible light, the anthracene moiety of this compound can undergo a [4+4] photocycloaddition. wikipedia.org This reaction typically occurs between two anthracene molecules, where one is in an excited state, to form a dimer linked by new covalent bonds at the 9,10- and 9',10'-positions. wikipedia.orgsioc-journal.cn This process is a classic photochemical reaction for anthracene and its derivatives, leading to the formation of a rigid, cage-like dianthracene structure. sioc-journal.cnresearchgate.net

The stereoselectivity of the photodimerization can be controlled by the preorganization of the anthracene units. scispace.com In solution, irradiation of 2,6-difunctionalized anthracene derivatives generally leads to a mixture of syn and anti photodimers. scispace.com However, single-crystal X-ray diffraction analysis of 3-(9-anthryl)-acrylaldehyde (3AA) reveals that the anthracene moieties are arranged in a parallel face-to-face π–π stacking fashion. chinesechemsoc.org This specific crystal packing is favorable for a [4+4] photodimerization reaction, as predicted by Schmidt's rule. chinesechemsoc.org Spectroscopic analysis (FT-IR, UV-vis, and 1H NMR) confirms that upon light irradiation, a reversible photocycloaddition reaction occurs, characterized by the appearance of new peaks corresponding to the cross-linked C-H bonds of the anthracene dimer. chinesechemsoc.org

| Anthracene Derivative | Reaction Type | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| This compound (3AA) | [4+4] Photodimerization | Light irradiation in crystalline state | Reversible formation of a dimer due to favorable π–π stacking. | chinesechemsoc.org |

| 2,6-Difunctionalized Anthracenes | [4+4] Photodimerization | UV light (365 nm) in solution | Formation of both anti and syn photodimers. Stereoselectivity can be controlled via metallosupramolecular assemblies. | scispace.com |

| General Anthracene Derivatives | [4+4] Photocycloaddition | Photoexcitation | Formation of an eight-membered ring from two diene systems via an exciplex intermediate. | wikipedia.org |

Detailed Analysis of Diels-Alder [4+2] Cycloadditions

Reactivity Profiling of the Acrylaldehyde Functional Group

The acrylaldehyde portion of the molecule is a classic Michael acceptor and an electrophilic center, susceptible to a range of nucleophilic attacks and condensation reactions.

The α,β-unsaturated aldehyde system in this compound is highly susceptible to nucleophilic addition. The reaction can occur either as a 1,2-addition directly to the carbonyl carbon or as a 1,4-conjugate addition (Michael addition) to the β-carbon. The carbonyl group can participate in nucleophilic addition reactions and aldol-type condensations. vulcanchem.com

An example of this reactivity is seen in the Claisen-Schmidt condensation of 3-(9-anthryl)acrolein with 4′-dimethylaminoacetophenone in ethanol (B145695), using sodium hydroxide (B78521) as a catalyst. rsc.org This reaction involves the nucleophilic attack of the enolate of the acetophenone (B1666503) at the carbonyl carbon of the acrylaldehyde, followed by dehydration to yield a more extended π-conjugated system. rsc.org Highly efficient asymmetric Michael additions of anthrone to nitroalkenes have been achieved using cinchona alkaloid organocatalysts, demonstrating the utility of related structures in stereoselective C-C bond formation. researchgate.net

The general mechanism for nucleophilic addition to an α,β-unsaturated aldehyde involves the attack of a nucleophile (Nu⁻) on the electrophilic β-carbon, leading to an enolate intermediate. This intermediate is then protonated to give the final 1,4-adduct. Alternatively, direct attack at the carbonyl carbon (1,2-addition) can occur, especially with strong, hard nucleophiles like organolithium reagents.

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). wikipedia.orgscispace.com This reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by acid- or base-catalyzed dehydration to yield the C=N double bond of the imine. scispace.com

This reaction is highly versatile and has been demonstrated for various anthracene aldehydes. For instance, 9-anthracenecarboxaldehyde undergoes condensation with amines like 4-amino-3-ethyl-5-mercapto-1,2,4-triazole to form the corresponding Schiff base. nih.gov The synthesis of Schiff bases from 9-anthraldehyde and various amino acids has also been reported. nih.gov While a direct synthesis using this compound is not detailed in the provided context, its structural similarity to 9-anthraldehyde strongly implies analogous reactivity. The formation of Schiff bases is a reversible process, which can be influenced by factors such as pH and the removal of water from the reaction system. scispace.com

| Carbonyl Compound | Amine Reactant | Reaction Type | Mechanism | Reference |

|---|---|---|---|---|

| General Aldehyde/Ketone | Primary Amine | Schiff Base Formation | Nucleophilic addition to form a hemiaminal/carbinolamine, followed by dehydration. | wikipedia.orgscispace.com |

| 9-Anthracenecarboxaldehyde | 4-Amino-3-ethyl-5-mercapto-1,2,4-triazole | Condensation | Formation of a Schiff base ligand. | nih.gov |

| o-Vanillin | 4,4'-Oxydianiline | Condensation | Stirred in methanol (B129727) at room temperature to yield the pure Schiff base. | wikipedia.org |

Nucleophilic Addition Reactions and Their Mechanisms

Oxidative and Electrophilic Reactions on the Anthracene Core

The anthracene moiety within this compound is a reactive aromatic system, susceptible to both oxidative and electrophilic attacks. The unique electronic structure of the fused three-ring system renders it more reactive than simpler aromatic compounds like benzene (B151609) or naphthalene. libretexts.org This heightened reactivity is due to the lower loss of resonance stabilization energy when the aromatic system is disrupted during the formation of the reaction intermediate. libretexts.org

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the anthracene core preferentially occur at the C9 and C10 positions (also known as the γ or meso positions). wordpress.comaskfilo.com This regioselectivity is dictated by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. When an electrophile attacks at the C9 position, the positive charge in the resulting intermediate can be delocalized over the molecule while preserving two intact benzene rings, which provides significant resonance stabilization. wordpress.comaskfilo.com In contrast, attack at other positions results in a less stable intermediate with a naphthalene-like core, which has a lower resonance energy. wordpress.com

While the acrylaldehyde substituent at the C9 position is an electron-withdrawing group, which typically deactivates an aromatic ring towards electrophilic attack, the anthracene core remains sufficiently reactive to undergo substitution. The reaction generally occurs at the adjacent and electronically favorable C10 position.

A pertinent example is the electrophilic bromination of derivatives of 3-(9-anthryl)acrylic acid. Research has shown that (E)-3-(9-anthryl)acrylates can be brominated to yield the corresponding (E)-3-[10-bromo-9-anthryl]acrylates. researchgate.net This transformation highlights the susceptibility of the C10 position to electrophilic attack even with the presence of a deactivating group at C9.

Table 1: Electrophilic Bromination of an (E)-3-(9-Anthryl)acrylate Derivative

| Starting Material | Reagent | Product | Position of Substitution | Reference |

| (E)-ethyl 3-(9-anthryl)acrylate | Bromine | (E)-ethyl 3-(10-bromo-9-anthryl)acrylate | C10 | researchgate.net |

This reaction demonstrates a key electrophilic substitution on the anthracene core of a closely related compound, providing a model for the reactivity of this compound itself. Similarly, the parent anthracene molecule readily undergoes halogenation, with bromination yielding 9,10-dibromoanthracene. wikipedia.org It also undergoes other electrophilic substitutions such as formylation to produce 9-anthracenecarboxaldehyde. wikipedia.org

Oxidation Reactions

The anthracene core is readily oxidized, a reaction characteristic of its electron-rich nature. The central ring is particularly prone to oxidation, leading to the formation of 9,10-anthraquinone. This process can be achieved using various oxidizing agents, such as hydrogen peroxide with a vanadyl acetylacetonate (B107027) catalyst, or chromic acid. wikipedia.org The formation of the quinone structure is thermodynamically favorable as it results in a stable, conjugated system with two separate benzenoid rings.

For this compound, oxidation would be expected to primarily target the anthracene nucleus at the 9 and 10 positions, potentially leading to an anthraquinone (B42736) derivative, although this specific reaction is not detailed in the reviewed literature. The general reactivity of anthracene suggests that the C9 and C10 positions are the most susceptible to oxidative attack. wordpress.comwikipedia.org Another oxidative process involves the reaction of anthracene with singlet oxygen in a [4+2] cycloaddition (Diels-Alder reaction) to form an endoperoxide. wikipedia.org This reaction further underscores the reactivity of the central 9,10-diene system within the anthracene framework.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 3-(9-Anthryl)acrylaldehyde, DFT methods are employed to elucidate key features of its molecular orbitals and geometry.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical reactivity. libretexts.org

For this compound and related structures, a smaller HOMO-LUMO gap is indicative of higher chemical reactivity and lower kinetic stability. ijarset.com This smaller energy gap facilitates electronic transitions, influencing the molecule's absorption and emission characteristics. libretexts.org Computational studies on similar conjugated systems have shown that the HOMO is typically delocalized over the electron-rich anthracene (B1667546) ring, while the LUMO is distributed across the acrylaldehyde moiety. This spatial separation of the frontier orbitals is characteristic of a charge transfer interaction upon excitation. researchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). ijarset.comiqce.jp

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors Note: The following table is a representative example based on typical DFT calculations for similar aromatic aldehydes. Actual values may vary depending on the specific computational method and basis set used.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.44 | ELUMO - EHOMO |

| Ionization Potential (I) | 5.89 | -EHOMO |

| Electron Affinity (A) | 2.45 | -ELUMO |

| Chemical Potential (µ) | -4.17 | (EHOMO + ELUMO) / 2 |

| Hardness (η) | 1.72 | (ELUMO - EHOMO) / 2 |

| Softness (S) | 0.58 | 1 / (2η) |

| Electronegativity (χ) | 4.17 | -µ |

| Electrophilicity Index (ω) | 5.05 | µ2 / (2η) |

Computational methods are used to determine the most stable three-dimensional structure of this compound by optimizing its geometry to a minimum energy state. tau.ac.il Conformational analysis, through techniques like relaxed potential energy surface scans, helps in identifying different stable conformers and the energy barriers between them. mdpi.com Studies on analogous anthracene derivatives reveal that the planarity between the aromatic ring and the propenal side chain is a critical factor influencing conjugation and, consequently, the electronic properties. researchgate.net The geometry can change significantly upon electronic excitation. In the excited state, the molecule may adopt a more twisted conformation to relax the excited-state energy, which can have implications for its photophysical pathways, such as fluorescence and photoisomerization. rsc.org

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Predictive Modeling of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the reactivity of this compound and for elucidating the detailed mechanisms of its chemical transformations.

By mapping the potential energy surface (PES), computational chemists can identify the lowest energy pathways for chemical reactions. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates. researchgate.netrsc.org For reactions involving this compound, such as cycloadditions or nucleophilic additions to the aldehyde group, DFT calculations can determine the activation energies and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the reactants and products. researchgate.net

The Unified Reaction Valley Approach (URVA) is a sophisticated computational method that provides a detailed description of the chemical reaction mechanism. smu.edursc.org URVA analyzes the reaction path and the changes in the molecular geometry and electronic structure as the reaction progresses from reactants to products. mdpi.com A key aspect of URVA is the analysis of the reaction path curvature. smu.edursc.org Maxima in the curvature profile correspond to significant chemical events, such as bond breaking and forming, charge transfer, and rehybridization. smu.edursc.orgmdpi.com By decomposing the curvature into contributions from different internal coordinates (bond lengths, angles, dihedrals), URVA can pinpoint which parts of the molecule are most actively involved at each stage of the reaction, offering a deeper mechanistic understanding than traditional analysis of stationary points on the PES alone. smu.edursc.org

Computational Studies of Potential Energy Surfaces and Reaction Paths

Excited State Computations and Photophysical Property Prediction

Understanding the behavior of this compound upon absorption of light is crucial for its application in areas like fluorescence sensing and photochemistry. Excited-state computations are essential for this purpose. arxiv.org Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of excited states and to predict absorption and emission spectra. arxiv.org These calculations can help to understand the nature of the electronic transitions (e.g., π-π* or n-π*) and the properties of the excited states, such as their lifetime and decay pathways (fluorescence, intersystem crossing to a triplet state, or photoisomerization). rsc.orgnih.gov For complex systems, these computational approaches can unravel the dynamics of excited-state processes, including charge transfer and energy transfer phenomena. nih.gov

Advanced Research Applications in Materials Science and Supramolecular Chemistry

Applications in Organic Electronics and Optoelectronic Devices

The inherent electronic and optical properties of the anthracene (B1667546) moiety make 3-(9-Anthryl)acrylaldehyde and its derivatives promising candidates for applications in organic electronic and optoelectronic devices. researchgate.netcymitquimica.com The extended π-conjugation in these molecules facilitates charge transport and allows for the tuning of their optical absorption and emission characteristics.

Researchers have successfully designed and synthesized functional materials with tunable electronic properties using derivatives of this compound. A key strategy involves modifying the molecular structure to alter the electronic energy levels and charge transfer characteristics.

For instance, a study focused on two anthracene derivatives, one of which, (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2), was synthesized from this compound. nih.gov The design of these molecules, featuring a donor-π-acceptor (D-π-A) architecture, is crucial for their electronic properties. In this case, the anthracene group acts as the electron donor and the dimethylaminoacetophenone group as the acceptor. nih.govresearchgate.net

Theoretical calculations using Density Functional Theory (DFT) have shown that in these molecules, there is a significant intramolecular charge transfer (ICT) upon excitation. nih.govresearchgate.net The extent of this charge transfer can be modulated by extending the length of the π-conjugated bridge. In compound AN-2, the longer π-bridge compared to a related compound (AN-1) leads to a more significant change in electron distribution from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net This demonstrates that the electronic properties can be systematically tuned through synthetic modifications of the this compound framework.

Table 1: Calculated Electronic Properties of an AN-2 Derivative

| Property | Description | Value for AN-2 |

| HOMO to LUMO Transition | Contribution of the anthracene (donor) group to the HOMO and LUMO. | 82% (HOMO) to 59% (LUMO) |

| Intramolecular Charge Transfer | Change in electron density on the acceptor group from HOMO to LUMO. | 8% to 21% |

Data sourced from a study on anthracene derivatives for nonlinear optics. nih.govresearchgate.net

The same D-π-A anthracene derivatives have been investigated for their third-order nonlinear optical (NLO) properties, which are critical for applications such as optical limiting and all-optical switching. nih.govrsc.org The NLO response of these materials was studied using the open-aperture Z-scan technique over a broad wavelength range from 532 nm to 800 nm. nih.govrsc.org

The derivative synthesized from this compound, AN-2, exhibited strong reverse saturable absorption (RSA) across the tested wavelengths. nih.gov This phenomenon, where the material's absorption increases with increasing laser intensity, is attributed to a two-photon absorption (TPA) induced excited-state absorption (TPA-ESA) mechanism. nih.gov The study revealed that extending the π-bridge in AN-2, compared to a shorter analogue, significantly enhanced the NLO response. nih.govresearchgate.net This enhancement is linked to improved molecular planarity and a more effective intramolecular charge transfer. nih.gov These findings highlight the potential of this compound as a precursor for materials with strong, broadband NLO properties, making them suitable for advanced photonic applications. rsc.org

Table 2: Nonlinear Absorption Coefficients of an AN-2 Derivative at Different Wavelengths

| Wavelength (nm) | Two-Photon Absorption Coefficient (β) (10⁻² cm GW⁻¹) |

| 600 | 1.42 |

| 700 | 2.06 |

| 800 | 2.21 |

Data represents the NLO properties of (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one. nih.gov

Design and Development of Functional Materials with Tunable Electronic Properties

Polymer Science and Monomer Utilization

The presence of the reactive acrylaldehyde functional group allows this compound to be utilized as a monomer or a functional component in polymer science. researchgate.net This opens avenues for creating polymers with tailored properties that incorporate the desirable characteristics of the anthracene unit.

The aldehyde and the vinyl group in this compound offer reactive sites for polymerization. While specific controlled polymerization studies on this compound itself are not extensively detailed in the provided literature, the general reactivity of acrylaldehyde derivatives is well-known. researchgate.net Furthermore, patents describe the polymerization of related anthracene-containing acrylate (B77674) and methacrylate (B99206) monomers using initiators like 2,2'-azobisisobutyronitrile (AIBN) to produce polymers for applications such as anti-reflective coatings in semiconductor manufacturing. google.com These processes are typically carried out in solvents like tetrahydrofuran (B95107) at elevated temperatures to achieve the desired polymer. google.com The ability to form polymers from such functional monomers is a critical step in translating molecular properties to macroscopic materials.

The incorporation of the this compound moiety into polymer structures can impart unique optical and mechanical characteristics to the final material. An interesting application involves the use of crystalline 3-(9-anthryl)-acrylaldehyde (referred to as 3AA) as a functional filler in a polymer matrix to create photoresponsive actuators. chinesechemsoc.org

In this research, microcrystals of 3AA were dispersed within a polyvinylidene fluoride (B91410) (PVDF) polymer matrix. chinesechemsoc.org The anthracene groups in the 3AA crystals are arranged in a way that allows for a [4+4] photocycloaddition reaction upon exposure to UV light. chinesechemsoc.org This photoreaction at the molecular level induces mechanical stress, causing the entire polymer film to bend or move. chinesechemsoc.org The process is reversible upon heating. This hybrid material combines the processability of a polymer with the specific photo-mechanical response of the anthracene derivative, demonstrating a pathway to developing smart materials with integrated sensing and actuating capabilities. chinesechemsoc.org

Controlled Polymerization Processes Involving Acrylaldehyde Derivatives

Supramolecular Assembly and Host-Guest Chemistry

The rigid, planar, and electron-rich nature of the anthracene core in this compound makes it an attractive component for building complex supramolecular architectures. While specific host-guest studies involving this exact compound are not detailed, the broader field of anthracene-based supramolecular chemistry provides a strong indication of its potential.

Anthracene and its derivatives are widely used as building blocks for creating macrocyclic rings and cages. researchgate.net These structures can act as hosts for various guest molecules, forming stable complexes through non-covalent interactions such as π-π stacking and C-H…π interactions. researchgate.net For example, macrocycles constructed from anthracene units have been shown to form stable host-guest complexes with fullerene molecules like C60 and C70. researchgate.net The formation of these "nano-Saturn" complexes highlights the utility of the anthracene scaffold in molecular recognition. researchgate.net Given that this compound contains this key structural motif, it is a plausible candidate for incorporation into similar supramolecular systems, where its aldehyde group could be further functionalized to direct assembly or provide additional binding sites.

Molecular Recognition and Self-Assembly Processes

The planar aromatic structure of this compound facilitates its involvement in molecular recognition and self-assembly through specific noncovalent interactions, primarily π-π stacking. chinesechemsoc.org This behavior is fundamental to creating ordered supramolecular structures.

In the solid state, anthracene derivatives, including this compound, have been shown to arrange in a parallel, face-to-face manner. chinesechemsoc.org This π-π stacking arrangement is crucial for processes like [4+4] photodimerization, a reversible cycloaddition reaction triggered by UV light. chinesechemsoc.org The distance between the adjacent anthracene planes in the crystal lattice is a key determinant for this reaction to occur, as described by Schmidt's rule. chinesechemsoc.org The reversible nature of this dimerization allows for the development of photoresponsive materials and actuators. chinesechemsoc.org

The self-assembly of complex structures like molecular cages also leverages ligands functionalized with moieties like anthracene. ub.edu In systems such as [M2L4]n cages, where 'M' is a metal and 'L' is a ligand, the properties of the resulting cage—including fluorescence, solubility, and host-guest interactions—can be precisely tuned by modifying the ligand structure. ub.edu The incorporation of fluorescent units derived from compounds like this compound can imbue these self-assembled cages with sensing capabilities. ub.edu Furthermore, π-π stacking interactions are utilized to anchor such molecules onto surfaces like graphene, a key step in fabricating molecular electronic devices. ub.edu

Table 1: Interactions and Processes in Self-Assembly of this compound

| Interaction/Process | Description | Significance | Reference |

|---|---|---|---|

| π-π Stacking | Parallel, face-to-face arrangement of anthracene moieties in the solid state. | Enables ordered crystal packing and is a prerequisite for photodimerization. | chinesechemsoc.org |

| [4+4] Photodimerization | A reversible photocycloaddition reaction between two adjacent anthracene units upon UV irradiation. | Forms the basis for creating photoresponsive and photomechanical materials. | chinesechemsoc.org |

| Ligand Functionalization | Incorporation of the anthryl group into larger ligand structures for metal-coordination. | Allows for the construction of functional supramolecular architectures like molecular cages with tailored properties (e.g., fluorescence). | ub.edu |

Utilization in Anthracene-Based Receptor Design

The anthracene group is a prominent component in the design of molecular receptors due to its rigid structure, predictable interaction modes (especially π-stacking), and inherent fluorescence. acs.org While this compound itself can be a component, the broader use of the 9-anthryl group provides a framework for its application. Chiral phosphoric acids (CPAs), for instance, have been developed as highly effective catalysts where 9-anthryl groups at the 3,3'-positions of a BINOL backbone play a critical role in enantioselectivity. acs.org These anthryl groups create a chiral pocket and engage in noncovalent C-H···π and π-stacking interactions with the substrate, stabilizing the transition state that leads to the desired product. acs.org

The electronic profile of the 9-anthryl group is crucial; its replacement with other aromatic groups can lead to a near complete loss of enantioselectivity, highlighting the specific nature of the interactions. acs.org This principle of using the anthracene scaffold to create a binding or recognition site is central to receptor design.

In a different context, the aryl hydrocarbon receptor (AhR) is a target for various aromatic compounds. diva-portal.org Although this compound was reported to be inactive in one study of AhR-mediated effects, its testing demonstrates the recognized potential for anthryl structures to interact with biological receptors. diva-portal.org The design of synthetic receptors often follows a "fluorophore-spacer-receptor" model. nih.gov Here, the anthracene unit can serve as the fluorescent reporter, signaling the binding of a guest molecule to the receptor part of the structure. researchgate.net

Table 2: Role of the Anthryl Group in Receptor Design

| Receptor System | Role of the Anthryl Moiety | Key Interactions | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) Catalysts | Acts as a stereocontrolling element by forming a chiral binding pocket. | π-stacking, C-H···π interactions with the substrate. | acs.org |

| Aryl hydrocarbon Receptor (AhR) Ligands | Investigated as a potential ligand for a biological receptor. | General interaction with the receptor's binding site. | diva-portal.org |

| Fluorescent Sensors | Serves as the fluorescent signaling unit (fluorophore). | Its fluorescence is modulated by the binding event at the receptor site. | nih.govresearchgate.net |

Development of Fluorescent Probes for Chemical and Biological Sensing (focus on chemical interactions)

The intrinsic fluorescence of the anthracene core makes this compound and related structures excellent candidates for the development of fluorescent probes. vulcanchem.com These probes are designed to signal the presence of specific analytes through a change in their fluorescence properties, such as intensity or wavelength, upon a chemical interaction.

A key strategy in probe design is the "fluorophore-spacer-receptor" approach, where the anthracene derivative acts as the fluorophore. nih.gov The chemical interaction occurs at the receptor site, which is designed to be selective for a particular analyte. This binding event induces a change in the electronic properties of the system, which in turn modulates the fluorescence of the anthryl group. nih.gov

One direct application involves immobilizing fluorescent compounds derived from this compound (referred to as 9Accm, a curcuminoid system) onto silica (B1680970) surfaces. ub.edu These immobilized molecules have been studied as chemical sensors for boron ions, where the coordination of boron to the ligand affects its fluorescent properties. ub.edu

Another example, which illustrates the chemical principle, is the development of a sensor for aliphatic aldehydes using a different anthracene derivative, 3,3',5,5'-tetramethyl-N-(9-anthrylmethyl)benzidine (TMAB). researchgate.net In this system, the analyte (aldehyde) reacts with the amine receptor to form a Schiff base. researchgate.net This chemical reaction alters the electronic structure and leads to an increase in the fluorescence of the anthracene reporter, allowing for quantitative detection of the aldehyde. researchgate.net The selectivity of such probes can be tuned; for instance, the TMAB-based sensor is highly responsive to aldehydes but shows negligible sensitivity to the less electrophilic ketones. researchgate.net The general principle involves a specific chemical reaction—such as coordination, cycloaddition, or Schiff base formation—that directly perturbs the fluorescent output of the anthracene core.

Table 3: Examples of Anthracene-Based Fluorescent Probes | Probe System | Analyte | Mechanism of Detection | Fluorescence Change | Reference | | :--- | :--- | :--- | :--- | | Immobilized 9Accm | Boron ions | Coordination of boron to the curcuminoid-based ligand. | Change in fluorescent properties. | ub.edu | | TMAB in PVC membrane | Aliphatic aldehydes | Reversible Schiff base formation between the probe's amine group and the aldehyde. | Fluorescence increases at 410 nm. | researchgate.net |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 3-(9-anthryl)acrylaldehyde and its derivatives has traditionally relied on established reactions. However, future efforts are increasingly directed towards developing more efficient, scalable, and environmentally benign synthetic strategies.

Another prominent method is the Wittig reaction. Research into solventless Wittig olefination, where a mixture of an aldehyde and a conjugated phosphorane is simply heated, represents a significant step towards sustainable synthesis. researchgate.netresearchgate.net This approach minimizes solvent waste and can lead to rapid and complete reactions, for example, by heating 9-anthraldehyde (B167246) with ethoxycarbonylmethylidenetriphenylphosphorane to 130°C to form a melt that undergoes swift olefination. researchgate.net

Furthermore, the development of novel catalytic systems is a key area of future research. Heterogeneous catalysts, such as a composite material made of a zeolitic imidazolate framework and sulfonated graphene oxide (ZIF-8@SO3H-GO), have been explored for reactions involving large molecules like this compound. rsc.org Such catalysts offer the advantages of high efficiency and convenient recovery and recycling, aligning with the principles of green chemistry. rsc.org

Integration into Multifunctional Materials for Enhanced Performance

The distinct electronic and photophysical properties of the this compound scaffold make it an attractive component for a new generation of multifunctional materials. Its integration into more complex molecular architectures has led to materials with tailored optical, electronic, and responsive behaviors.

Nonlinear Optical (NLO) Materials: Derivatives of this compound have been designed and synthesized to exhibit significant NLO properties. By reacting this compound with other molecules, such as 4'-dimethylaminoacetophenone (B1293656), new compounds with extended π-conjugation can be created. rsc.orgrsc.org These materials display strong reverse saturable absorption (RSA) over a broad wavelength range, a property that stems from a two-photon absorption induced excited-state absorption (TPA-ESA) mechanism. rsc.org The performance of these NLO materials is closely linked to their molecular planarity and the length of their π-bridge. rsc.orgrsc.org

Molecular Electronics and Sensors: The anthracene (B1667546) moiety serves as an excellent anchor group for interfacing with electrodes, such as graphene, through π-π stacking interactions. This has been exploited in the development of curcuminoid-based molecular systems where this compound is a key precursor. ub.eduresearchgate.net These molecules can act as nanowires in molecular transistors, with their conjugated backbones facilitating electron transport. ub.eduresearchgate.net The ability to functionalize these molecules opens pathways to creating chemical sensors; for example, curcuminoids immobilized on surfaces have been studied for their potential to detect boron ions through changes in their fluorescent properties. ub.edu

Stimuli-Responsive Materials: The anthracene group is known for its ability to undergo [4+4] photodimerization upon exposure to UV light. This reversible photochemical reaction can be harnessed to create smart materials. chinesechemsoc.org Crystals grown from this compound feature a parallel, face-to-face π-stacking arrangement of the anthracene moieties, which is favorable for this photodimerization. chinesechemsoc.org This process can induce mechanical motion, and researchers have fabricated macroscale hybrid materials and dual-stimuli responsive actuators by embedding these molecular crystals into polymer matrices. chinesechemsoc.org

Advanced In-Situ Spectroscopic Characterization of Dynamic Processes

Understanding the real-time behavior of this compound and its derivatives is crucial for optimizing their function in materials. Advanced spectroscopic techniques allow for the direct observation of dynamic processes, from ultrafast excited-state relaxation to slower structural changes.

Femtosecond Z-scan and transient absorption spectroscopy are powerful tools for probing the NLO properties of anthryl derivatives. rsc.orgrsc.org These techniques have been used to measure the NLO response across a broad spectral range (532 nm to 800 nm) and to elucidate the underlying mechanism, revealing that the RSA behavior is due to excited-state absorption following two-photon absorption. rsc.org Transient absorption spectroscopy further helps in analyzing the relaxation dynamics of the excited states, identifying processes like intramolecular charge transfer (ICT) that are critical to the NLO response. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is also vital for characterizing dynamic structural changes. For instance, ¹H NMR has been used to monitor the [4+4] cycloaddition of anthracene groups, where the appearance of new peaks confirms the dimerization process. chinesechemsoc.org In another application, intermolecular Nuclear Overhauser Effect (NOE) studies, combined with molecular dynamics calculations, have been employed to investigate the diastereomeric complexes formed between chiral molecules and chiral solvating agents like 9-anthryl-tert-butylcarbinol, providing detailed insight into noncovalent interactions. acs.org These methods allow for the characterization of both the E and Z stereoisomers of this compound itself. ub.edu

Computational Design and Predictive Modeling for the Discovery of New Anthryl-Acrylaldehyde Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules with desired properties, reducing the need for exhaustive trial-and-error synthesis.

Predicting Molecular Properties: Density Functional Theory (DFT) is widely used to model the geometric and electronic structure of this compound derivatives. researchgate.netrsc.orgrsc.org By optimizing molecular structures and calculating the energies and distributions of frontier molecular orbitals (HOMO and LUMO), researchers can predict key properties. researchgate.netrsc.org For example, DFT calculations have been used to confirm that extending the π-bridge in NLO derivatives leads to better molecular planarity, which is correlated with enhanced NLO responses. rsc.orgrsc.org These calculations also provide insight into intramolecular charge transfer characteristics, which are fundamental to the molecule's function. rsc.org

Virtual Screening and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and virtual screening protocols are emerging as powerful strategies for identifying promising new derivatives from large chemical libraries. diva-portal.org Although not extensively applied to this compound itself for materials design, the compound has been included in virtual screening efforts to identify potential ligands for biological targets like the aryl hydrocarbon receptor (AhR). diva-portal.org This highlights the potential of using computational approaches to relate molecular structure to a desired function, a paradigm that can be readily adapted for materials science applications.

Modeling Noncovalent Interactions: Computational studies are crucial for understanding the subtle noncovalent interactions that often govern molecular recognition and the performance of catalysts and materials. For catalysts featuring 9-anthryl groups, theoretical studies have shown that attractive C-H···π interactions between the catalyst and the substrate can be a deciding factor for enantioselectivity, often more so than simple steric hindrance. acs.org Methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach allow for high-level quantum mechanical calculations on the critical parts of a large molecular system, providing a detailed understanding of these complex interactions. acs.org This predictive power can guide the rational design of new, highly efficient anthryl-based catalysts and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(9-Anthryl)acrylaldehyde, and how can reaction purity be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between anthracene derivatives and acrylaldehyde precursors. For example, a Wittig reaction using 9-anthracenecarboxaldehyde and appropriate phosphonium ylides can yield the target compound. Purification via column chromatography (silica gel, using gradients of pentane/ethyl ether) is critical to isolate the product. Characterization by and NMR can confirm structural integrity, with specific attention to coupling constants (e.g., for trans-alkene protons) .

Q. What safety protocols are essential for handling this compound?

- Guidelines : Use nitrile gloves (0.11 mm thickness) to prevent skin contact, as recommended by safety data sheets. Work under a fume hood to avoid inhalation. Store the compound under inert atmosphere (e.g., argon) at to prevent degradation. Dispose of contaminated gloves according to laboratory waste protocols .

Q. How can researchers characterize the purity and identity of this compound?

- Techniques :

- Spectroscopy : NMR (CDCl, δ 9.6–10.0 ppm for aldehyde proton), NMR (δ ~190 ppm for carbonyl carbon), and FTIR (stretching at ~1680 cm for conjugated C=O).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- Melting Point : Compare observed values (e.g., 140–145°C) with literature data .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Approach : Use single-crystal X-ray diffraction with a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Refinement via SHELXL (e.g., ) ensures accuracy. Address twinning or absorption effects (e.g., multi-scan corrections with SADABS). For orthorhombic systems (space group Pna2), lattice parameters (e.g., ) should align with calculated densities .

Q. How can computational chemistry predict reactivity in Diels-Alder reactions involving this compound?

- Method : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps). Analyze electron-deficient aldehyde groups as dienophiles. Compare computed activation energies with experimental yields to validate mechanistic pathways .

Q. What strategies mitigate contradictions in spectroscopic data for anthryl-acrylaldehyde derivatives?

- Resolution :

- NMR Discrepancies : Use - HSQC/HMBC to assign ambiguous peaks.

- Mass Spec : High-resolution ESI-MS (e.g., observed m/z 277.1226 vs. calculated 277.1223 for CHO) confirms molecular formulas.

- X-ray vs. DFT : Overlay experimental crystal structures with optimized geometries to identify steric or electronic distortions .

Q. How can this compound be functionalized for applications in optoelectronic materials?

- Synthetic Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.